

Penetratin Peptide Sequence: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Penetratin*

Cat. No.: *B15599121*

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Introduction

Penetratin, a cell-penetrating peptide (CPP), has emerged as a important tool in the fields of molecular biology and drug delivery.[1] Derived from the third helix of the homeodomain of the Drosophila Antennapedia protein, this 16-amino-acid peptide possesses the remarkable ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules that are otherwise membrane-impermeable.[1] Its capacity to transport therapeutic agents, such as proteins and nucleic acids, across biological barriers, including the blood-brain barrier, has positioned it as a promising vector for the treatment of various diseases, notably cancer and neurodegenerative disorders.[1] This technical guide provides a comprehensive overview of the **penetratin** peptide, detailing its core properties, mechanisms of action, and the experimental protocols essential for its study and application.

Core Properties of Penetratin

Penetratin is a cationic peptide, a characteristic conferred by its high content of basic amino acids, namely arginine and lysine. This net positive charge is crucial for its initial electrostatic interactions with the negatively charged components of the cell membrane, such as glycosaminoglycans and phospholipids.

Property	Value	Reference
Amino Acid Sequence	Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys (RQIKIWFQNRRMKWKK)	[1]
Molecular Weight	2245.78 Da	[2]
Net Charge (at pH 7)	+8	[3]

Mechanism of Cellular Uptake

The precise mechanism by which **penetratin** enters cells is a subject of ongoing research, with evidence supporting multiple pathways that are often dependent on experimental conditions such as peptide concentration and the nature of the cargo. The two primary proposed mechanisms are direct translocation and endocytosis.[4][5]

Direct Translocation: At higher concentrations, **penetratin** is thought to directly penetrate the plasma membrane in an energy-independent manner.[4] One of the early models proposed for this process is the "inverted micelle" formation, where the peptide interacts with the lipid bilayer, inducing a localized disruption that allows for its passage into the cytoplasm.[4]

Endocytosis: At lower, more physiologically relevant concentrations, **penetratin** is predominantly internalized through various energy-dependent endocytic pathways.[4] This is the major uptake mechanism, especially when **penetratin** is conjugated to cargo molecules.[1] [4] The primary endocytic routes involved are:

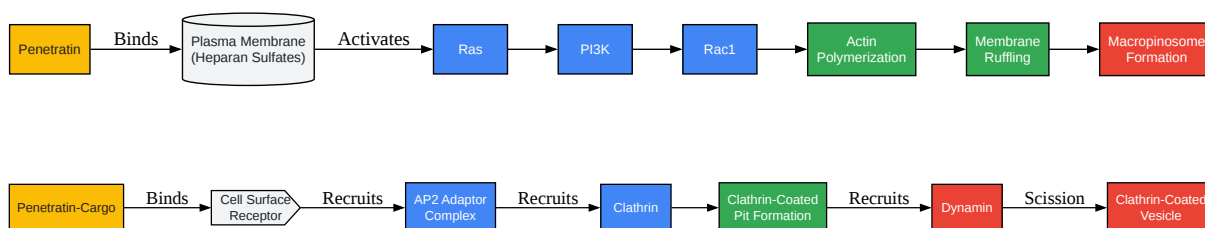
- **Macropinocytosis:** A process of non-specific bulk fluid uptake.
- **Clathrin-Mediated Endocytosis:** A receptor-mediated pathway involving the formation of clathrin-coated pits.
- **Caveolae-Dependent Endocytosis:** Internalization through small, flask-shaped invaginations of the plasma membrane called caveolae.

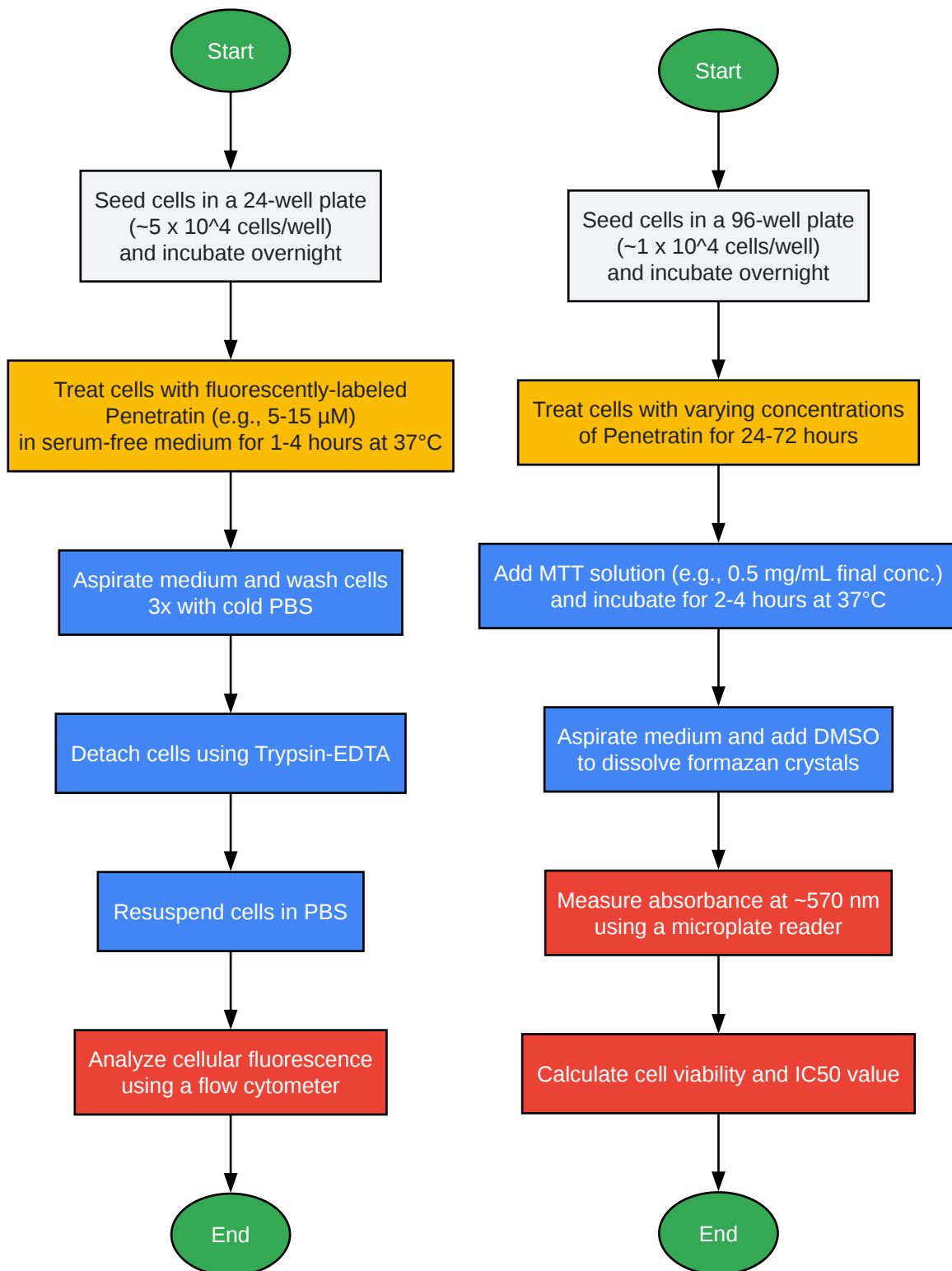
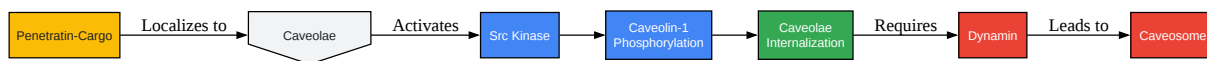
The initial interaction of **penetratin** with the cell surface is often mediated by binding to heparan sulfates, which can trigger the clustering of these proteoglycans and initiate endocytic

uptake.

Signaling Pathways in Penetratin Uptake

The endocytic uptake of **penetratin** is a regulated process involving complex signaling cascades. While the specific signaling networks directly triggered by **penetratin** are still being fully elucidated, the general pathways for the involved endocytic mechanisms are well-characterized.





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